molecular formula C13H9F4N B7837871 4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine

4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine

Cat. No.: B7837871
M. Wt: 255.21 g/mol
InChI Key: NMARCWNVZMRNLQ-UHFFFAOYSA-N
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Description

4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is an aromatic amine compound characterized by the presence of both fluoro and trifluoromethyl groups on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to various receptors and enzymes, influencing biological pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2,2’-Di(trifluoromethyl)biphenyl-4,4’-diamine

Comparison: Compared to similar compounds, 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)11-7-9(13(15,16)17)3-6-12(11)18/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMARCWNVZMRNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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